1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)-
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Overview
Description
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- is a complex organic compound with a unique structure that includes a fused ring system and multiple substituents. This compound is part of the indene family, known for its applications in various chemical and industrial processes.
Preparation Methods
The synthesis of 1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of indene derivatives under specific conditions. Industrial production often utilizes catalytic hydrogenation processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a ligand in biochemical assays.
Medicine: Studies are investigating its role in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Compared to other indene derivatives, 1H-Indene, 2,3-dihydro-1,1-dimethyl-4-(3-methyl-3-butenyl)- is unique due to its specific substituents and ring structure. Similar compounds include:
- 1H-Indene, 2,3-dihydro-1,3-dimethyl-
- 1H-Indene, 2,3-dihydro-4-methyl-
- 1H-Indene, 2,3-dihydro-1,2-dimethyl-
These compounds share structural similarities but differ in their chemical properties and reactivity .
Properties
CAS No. |
55030-58-5 |
---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
3,3-dimethyl-7-(3-methylbut-3-enyl)-1,2-dihydroindene |
InChI |
InChI=1S/C16H22/c1-12(2)8-9-13-6-5-7-15-14(13)10-11-16(15,3)4/h5-7H,1,8-11H2,2-4H3 |
InChI Key |
GVDVFJYIFZWPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=C2CCC(C2=CC=C1)(C)C |
Origin of Product |
United States |
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